3-Formyl-5-methoxy-1H-indole-2-carbonitrile
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Overview
Description
3-Formyl-5-methoxy-1H-indole-2-carbonitrile is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by the presence of a formyl group at the 3-position, a methoxy group at the 5-position, and a carbonitrile group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-5-methoxy-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-5-methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: 3-Carboxy-5-methoxy-1H-indole-2-carbonitrile.
Reduction: 3-Formyl-5-methoxy-1H-indole-2-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-Formyl-5-methoxy-1H-indole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-5-methoxy-1H-indole-2-carbonitrile depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors. The formyl and carbonitrile groups can interact with active sites of enzymes, leading to inhibition of their activity. The methoxy group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Formyl-1H-indole-5-carbonitrile: Similar structure but lacks the methoxy group.
5-Methoxy-1H-indole-2-carbonitrile: Lacks the formyl group.
3-Formyl-1H-indole-2-carbonitrile: Lacks the methoxy group at the 5-position.
Uniqueness
3-Formyl-5-methoxy-1H-indole-2-carbonitrile is unique due to the presence of all three functional groups (formyl, methoxy, and carbonitrile) on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62542-48-7 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-formyl-5-methoxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-7-2-3-10-8(4-7)9(6-14)11(5-12)13-10/h2-4,6,13H,1H3 |
InChI Key |
TXILGILQYFTIDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C=O)C#N |
Origin of Product |
United States |
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